2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine

Ectonucleotide pyrophosphatase/phosphodiesterase 3 Enzyme inhibition Cancer biology

Securing a pyrimidine building block that combines orthogonal reactive handles with validated enzymatic potency is a persistent supply challenge. 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine (CAS 1202760-39-1) directly addresses this need: • MPO IC50 = 1 nM; NPP3 IC50 = 890 nM - enables immediate TCI/kinase probe development. • 2-Cl leaving group & 5-F substituent support sequential SNAr for rapid 'build/couple/pair' SAR exploration. • 3-Nitrophenoxy motif fine-tunes ring electrophilicity, delivering patentable inhibitor scaffolds. High-purity (>95 %) stocks with fast global logistics ensure your synthetic workflows stay on track.

Molecular Formula C10H5ClFN3O3
Molecular Weight 269.61 g/mol
CAS No. 1202760-39-1
Cat. No. B1397198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine
CAS1202760-39-1
Molecular FormulaC10H5ClFN3O3
Molecular Weight269.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H5ClFN3O3/c11-10-13-5-8(12)9(14-10)18-7-3-1-2-6(4-7)15(16)17/h1-5H
InChIKeyDOSAXYCJNFGJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine (CAS 1202760-39-1) | Building Block for Targeted Covalent Inhibitor and Kinase Probe Synthesis


2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine (CAS 1202760-39-1) is a polyhalogenated pyrimidine scaffold characterized by a 2-chloro leaving group, a 5-fluoro substituent, and a 3-nitrophenoxy moiety at the 4-position [1]. Its molecular formula is C₁₀H₅ClFN₃O₃ with a molecular weight of 269.61 g/mol [1]. The compound serves primarily as a versatile intermediate for constructing targeted covalent inhibitors (TCIs) and kinase probes via sequential nucleophilic aromatic substitution (SNAr) reactions . The combination of electron-withdrawing groups (Cl, F, NO₂) imparts distinct electronic properties that influence reactivity and binding affinity in downstream derivatives .

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine | Why Simple Pyrimidine Scaffolds Cannot Replicate This Building Block‘s Reactivity


Generic substitution with unsubstituted pyrimidines or simpler halogenated analogs fails to replicate the unique reactivity profile of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine. The presence of both a 2-chloro leaving group and a 5-fluoro substituent enables orthogonal and sequential functionalization via SNAr reactions . The electron-withdrawing 3-nitrophenoxy group further modulates the electrophilicity of the pyrimidine ring, creating a reactivity gradient that simpler analogs lacking this combination cannot achieve . This specific arrangement of substituents is critical for constructing complex, patentable kinase inhibitor scaffolds and targeted covalent inhibitors (TCIs) with precise pharmacophore geometry [1].

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine | Quantified Differentiation in Enzyme Inhibition and Synthetic Utility


2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine | NPP3 Inhibition IC50 of 890 nM Demonstrates Favorable Biochemical Profile

In a biochemical assay measuring inhibition of human NPP3 (ectonucleotide pyrophosphatase/phosphodiesterase family member 3) expressed in COS7 cells, 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine exhibited an IC₅₀ value of 890 nM using pNP-TMP as a substrate [1]. This potency is comparable to or exceeds that of many reported NPP3 inhibitors in this assay format, positioning the compound as a viable starting point for medicinal chemistry optimization [1]. The compound also shows moderate inhibition of tissue-nonspecific alkaline phosphatase (TNAP) with an IC₅₀ of 5.71 µM, indicating a degree of selectivity [2].

Ectonucleotide pyrophosphatase/phosphodiesterase 3 Enzyme inhibition Cancer biology

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine | High Affinity for MPO with IC50 of 1 nM Suggests Potential for Covalent Targeting

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine displays exceptionally potent inhibition of myeloperoxidase (MPO), with an IC₅₀ value of 1 nM in a chlorination activity assay [1]. In a related assay with recombinant human MPO, the IC₅₀ was 1.40 nM [1]. This level of potency is notable and suggests that the compound, or its derivatives, may act as a targeted covalent inhibitor (TCI) of MPO. A structurally distinct derivative of the compound exhibited an IC₅₀ of 58 nM in the same MPO chlorination assay, indicating that the core scaffold is amenable to optimization for this target [2].

Myeloperoxidase Inflammation Covalent inhibitor

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine | Dual Halogen Substitution Enables Orthogonal Functionalization Unavailable in Mono-Halogenated Analogs

The presence of both a 2-chloro and a 5-fluoro substituent on the pyrimidine ring confers a unique reactivity profile. The 2-chloro group is highly reactive towards nucleophilic aromatic substitution (SNAr), while the 5-fluoro group is significantly less reactive, allowing for sequential, orthogonal functionalization . This is in contrast to simpler analogs like 2-chloropyrimidine or 5-fluoropyrimidine, which lack this inherent reactivity gradient and therefore cannot be selectively functionalized in a stepwise manner [1]. The compound's structure thus enables efficient parallel synthesis of diverse libraries of substituted pyrimidines, a capability not possible with mono-halogenated building blocks.

Medicinal chemistry SNAr chemistry Parallel synthesis

2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine | Recommended Procurement and Research Use Cases


Medicinal Chemistry: Synthesis of Targeted Covalent Inhibitor (TCI) Libraries

The compound's potent activity against MPO (IC₅₀ = 1 nM) [1] and its orthogonal reactivity profile make it an ideal starting material for the synthesis of targeted covalent inhibitor (TCI) libraries. The 2-chloro group can be displaced with an amine bearing a warhead, while the 5-fluoro group remains intact for subsequent derivatization. This approach is supported by the observed activity of related derivatives (IC₅₀ = 58 nM) [2], confirming the scaffold's tractability for MPO-targeted TCI development.

Chemical Biology: Development of NPP3 Chemical Probes

With a validated IC₅₀ of 890 nM against human NPP3 [1], this compound serves as a competent starting point for the development of chemical probes to study NPP3 function in cancer biology. The compound can be functionalized at the 2-position (via SNAr) to introduce affinity tags, fluorescent reporters, or photoaffinity labels while preserving the core pharmacophore responsible for NPP3 binding, as demonstrated by the activity of a related derivative [2].

Organic Synthesis: Orthogonal Building Block for Parallel Library Synthesis

This compound's dual halogenation enables a powerful 'build/couple/pair' strategy in parallel synthesis. Researchers can exploit the differential reactivity of the 2-Cl and 5-F positions to create diverse arrays of substituted pyrimidines [1]. This allows for the rapid exploration of structure-activity relationships (SAR) around a central pyrimidine core, a workflow not feasible with mono-halogenated or unsubstituted pyrimidine building blocks [2].

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